Cas no 7215-09-0 (1-methyl-3-phenylazetidine)

1-methyl-3-phenylazetidine structure
1-methyl-3-phenylazetidine structure
Product Name:1-methyl-3-phenylazetidine
CAS No:7215-09-0
MF:C10H13N
MW:147.216922521591
CID:1752958
PubChem ID:23625
Update Time:2025-04-21

1-methyl-3-phenylazetidine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-phenylazetidine
    • L 2357
    • LS-23122
    • AC1L2MR2
    • SureCN9910977
    • 3-Fenil-1-metilazetina [Italian]
    • AZETIDINE, 1-METHYL-3-PHENYL-
    • 1-methyl-3-phenyl-azetidine
    • 3-Fenil-1-metilazetina
    • BRN 1424148
    • L 2357; LS-23122; AC1L2MR2; SureCN9910977; 3-Fenil-1-metilazetina [Italian]; AZETIDINE, 1-METHYL-3-PHENYL-; 1-methyl-3-phenyl-azetidine; 3-Fenil-1-metilazetina; BRN 1424148;
    • 7215-09-0
    • SCHEMBL9910977
    • DTXSID50222477
    • Inchi: 1S/C10H13N/c1-11-7-10(8-11)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
    • InChI Key: HBSAVFITCIMVRM-UHFFFAOYSA-N
    • SMILES: N1(C)CC(C2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 147.10489
  • Monoisotopic Mass: 147.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.006
  • Boiling Point: 216.6°C at 760 mmHg
  • Flash Point: 76.9°C
  • Refractive Index: 1.549
  • PSA: 3.24

1-methyl-3-phenylazetidine Related Literature

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